Thiazol-2-ol
Overview
Description
Thiazol-2-ol, also known as 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
A solution of benzo[d]this compound (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
A solution of benzo[d]this compound (3.0 mmol), anhydrous K2CO3 (3.0 mmol) and 5 mL DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, 1.2 mmol of alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution . The reaction solution was refluxed for 5 h, the reaction was monitored by TLC .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Thiazole Derivatives and Therapeutic Applications
Thiazole is a prominent five-membered heterocyclic compound. Over the past few decades, substantial research has been conducted on thiazole derivatives, demonstrating their therapeutic potential. These derivatives exhibit a variety of biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The development of thiazole derivatives is a significant area in pharmaceutical research, with a focus on creating drugs that target specific receptors and pathways (Leoni et al., 2014).
PPARγ Signaling and Metabolic Disease
Thiazolidinediones (TZDs) are a class of compounds derived from thiazole, known for their insulin-sensitizing properties through the nuclear receptor peroxisome proliferator-activated receptor-γ (PPARγ). These compounds are particularly effective in treating type 2 diabetes but come with risks such as fluid retention, weight gain, bone loss, and heart failure. The current research aims to develop safer PPARγ-specific drugs that maintain insulin-sensitizing potential while reducing adverse effects. This involves understanding the PPARγ signaling in energy homeostasis and metabolic diseases (Ahmadian et al., 2013).
Antimicrobial and Antitumor Activity of Thiazole Derivatives
Thiazole-based compounds have demonstrated a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. The varied pharmacological activities of these compounds have led to the development of several clinically approved thiazole-containing molecules. The antimicrobial, antiprotozoal, and antitumor properties of thiazole and bisthiazole derivatives make them a promising avenue for drug discovery (Borcea et al., 2021).
Synthesis and Cytotoxic Potential in Cancer Therapy
Recent studies have focused on synthesizing novel thiazole derivatives as potential anti-cancer agents. These compounds, particularly 2-arylamino-4-(3'-indolyl)thiazoles, have shown significant anti-proliferative activity against various cancer cell lines. Theircytotoxic effects, especially in breast cancer cells, have been attributed to the induction of ROS-mediated apoptosis. This highlights the potential of thiazole derivatives in developing effective and less toxic anti-cancer compounds (Tantak et al., 2017).
Thiazoles in Medicinal Chemistry
Thiazole rings have been a focus in medicinal chemistry due to their potential to act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and cytotoxic drugs. This wide range of therapeutic applications, combined with lesser side effects, makes thiazole derivatives valuable in drug development (Kashyap et al., 2011).
Thiazole Derivatives in Anti-Cancer Therapies
In the field of oncology, thiazole derivatives have shown promising results as anti-cancer agents. The synthesis of novel thiazoles as potential anti-cancer agents has been a key area of research. These compounds have exhibited growth inhibition activity against various cancer cell lines, suggesting their potential as effective candidates for cancer treatment (Sayed et al., 2020).
Thiazole and Thyroid Function
Research on thiazole-Zn, a thiazole derivative, has indicated its potential as a thyroid disruptor. Studies on female rats exposed to thiazole-Zn showed significant alterations in thyroid hormones and thyroid gland histology, suggesting its impact on thyroid function and development (Yang et al., 2013).
Mechanism of Action
Target of Action
Thiazol-2-ol, also known as 2-Hydroxythiazole, is a heterocyclic organic compound that is part of many biologically active compounds Thiazole derivatives have been reported to interact with various targets, such as dna and topoisomerase ii , and enzymes involved in the hypoxic response in humans, such as factor inhibiting hypoxia-inducible factor-α (FIH) and HIF-α prolyl residue hydroxylases 1–3 (PHD1–3) .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . N-hydroxythiazole derivatives, which are structurally related to this compound, have been reported to inhibit FIH by competing with both 2OG and the substrate for binding to the FIH active site .
Biochemical Pathways
For instance, N-hydroxythiazole derivatives have been reported to modulate the expression of FIH-dependent HIF target genes .
Result of Action
For instance, N-hydroxythiazole derivatives have been reported to suppress lipid accumulation in adipocytes .
Safety and Hazards
Thiazol-2-ol is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
In the current era of environmental crisis, green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Green chemistry approaches like use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the pilot and bulk synthesis of various heterocyclic compounds . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products, as they minimize the production of waste and costs of the synthetic process .
Biochemical Analysis
Biochemical Properties
Thiazol-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that the N-hydroxythiazole scaffold, a derivative of this compound, can inhibit PHD2, a 2-oxoglutarate (2OG) oxygenase . This interaction demonstrates the potential of this compound to influence biochemical reactions through enzyme inhibition .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. For example, N-hydroxythiazole-based inhibitors, derived from this compound, have been shown to modulate the expression of FIH-dependent HIF target genes and suppress lipid accumulation in adipocytes . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. For instance, N-hydroxythiazole derivatives of this compound compete with both 2OG and the substrate for binding to the FIH active site . This competition can lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWCTHQXBMHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459322 | |
Record name | Thiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-07-4, 6039-97-0 | |
Record name | Thiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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